Trichloro[3-(thiophen-2-YL)propyl]silane
Description
Trichloro[3-(thiophen-2-yl)propyl]silane is an organosilicon compound characterized by a thiophene ring attached to a propyl chain, terminating in a trichlorosilane group. The thiophene moiety, a sulfur-containing heterocycle, imparts unique electronic properties due to its π-conjugated system, making this compound valuable in materials science for applications requiring conductivity or interfacial modification. The trichlorosilane group enhances reactivity toward hydroxylated surfaces, enabling covalent bonding with substrates like silica, metals, or polymers .
Properties
CAS No. |
105480-56-6 |
|---|---|
Molecular Formula |
C7H9Cl3SSi |
Molecular Weight |
259.7 g/mol |
IUPAC Name |
trichloro(3-thiophen-2-ylpropyl)silane |
InChI |
InChI=1S/C7H9Cl3SSi/c8-12(9,10)6-2-4-7-3-1-5-11-7/h1,3,5H,2,4,6H2 |
InChI Key |
VQUOZKYAOKYDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Interfacial Properties
- Thiophene-containing silanes exhibit superior charge-transfer capabilities compared to phenyl or fluorophenyl analogs due to sulfur’s electron-donating nature. This makes them suitable for conductive polymer composites, though direct studies on the target compound are needed .
- Fluorinated analogs (e.g., pentafluorophenylpropylsilane) demonstrate exceptional hydrophobicity, reducing water ingress in perovskite solar cells by >30% compared to non-fluorinated silanes .
Reactivity and Stability
- Trichlorosilanes hydrolyze rapidly, forming strong covalent bonds with hydroxylated surfaces. Methoxy- or ethoxy-substituted silanes (e.g., (3-Chloropropyl)trimethoxysilane) offer slower curing, advantageous in controlled polymer crosslinking .
- Thiophene’s π-system may reduce oxidative degradation in composites compared to aliphatic silanes, as seen in analogous aromatic systems .
Mechanical Performance
- Silanes with aromatic substituents (phenyl, thiophene) improve tensile strength in acrylonitrile-butadiene rubber (NBR) composites by 15–20% versus aliphatic variants, attributed to enhanced polymer-filler interactions .
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